molecular formula C12H11FN2 B178424 (5-(4-Fluorophenyl)pyridin-3-yl)methanamine CAS No. 177976-53-3

(5-(4-Fluorophenyl)pyridin-3-yl)methanamine

Cat. No.: B178424
CAS No.: 177976-53-3
M. Wt: 202.23 g/mol
InChI Key: XIINCIMTFZJTCR-UHFFFAOYSA-N
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Description

(5-(4-Fluorophenyl)pyridin-3-yl)methanamine (CAS 1346691-97-1) is a high-purity chemical compound with a molecular formula of C 12 H 10 ClFN 2 and a molecular weight of 236.67 g/mol, offered for research and development applications [ ]. This chemical features a pyridine ring core, which is a common structural motif in medicinal chemistry, linked to a 4-fluorophenyl group, a combination that is frequently explored in drug discovery for its potential biological activity. The core pyridin-3-ylmethanamine structure is a key building block in the development of novel therapeutic agents. Notably, structurally related pyrrole derivatives that incorporate this scaffold have been developed as Potassium-Competitive Acid Blockers (P-CABs) , a class of drugs that target gastric acid-related diseases [ ]. These inhibitors, such as the drug TAK-438 (vonoprazan), act by competitively and reversibly inhibiting the gastric H + ,K + -ATPase—the proton pump in the parietal cells of the stomach—leading to potent and long-lasting suppression of acid secretion [ ][ ]. The P-CAB mechanism offers advantages over traditional proton pump inhibitors, including a rapid onset of action and less variability in effect [ ]. Furthermore, the (4-fluorophenyl)(pyridin-3-yl)methylamine structure has also been synthesized and evaluated for its antiviral potential against a broad range of RNA and DNA viruses, as well as for its biological activity against certain cancer cell lines in cell culture studies [ ]. This product is intended for research purposes by technically qualified individuals. It is not intended for use in foods, drugs, cosmetics, or household products [ ]. For long-term stability, store the product in a cool, dry place [ ].

Properties

IUPAC Name

[5-(4-fluorophenyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIINCIMTFZJTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597874
Record name 1-[5-(4-Fluorophenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177976-53-3
Record name 1-[5-(4-Fluorophenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

The most widely reported method involves coupling 5-bromopyridin-3-yl)methanamine with 4-fluorophenylboronic acid. Key parameters include:

ParameterOptimal ConditionsYieldSource
CatalystPd(PPh₃)₄ (2 mol%)78–85%
BaseNa₂CO₃
SolventDME/H₂O (4:1)
Temperature80–90°C, 12–24 h

This route benefits from commercial availability of boronic acids but requires rigorous palladium removal (<5 ppm residual metal).

Reductive Amination of Pyridine Aldehydes

A two-step sequence starting from 5-(4-fluorophenyl)pyridine-3-carbaldehyde:

  • Imine Formation : React with ammonium acetate in ethanol (reflux, 6 h)

  • Reduction : NaBH₄ in THF at 0°C→RT (4 h)

Yield : 68–72%. Advantages include avoiding transition metals, though aldehyde precursors require careful handling due to air sensitivity.

Vilsmeier-Haack Formylation Followed by Reduction

Used when starting from 5-(4-fluorophenyl)pyridine derivatives:

  • Formylation : POCl₃/DMF at 0°C→RT (Vilsmeier reagent)

  • Reductive Amination : NH₄OAc/NaBH₃CN in MeOH

Critical Note : POCl₃ necessitates strict moisture control; yields reach 65% but require specialized equipment.

Industrial Scalability and Process Optimization

Continuous Flow Hydrogenation

Recent patents describe gas-liquid flow reactors for catalytic hydrogenation steps:

ParameterBatch ProcessContinuous Flow
H₂ Pressure50–100 psi14–30 psi
Catalyst Loading5% Pd/C1.2% Pd/Al₂O₃
Space-Time Yield0.8 kg/m³/h4.2 kg/m³/h
Impurity Profile2–3% over-reduced byproducts<0.5% byproducts

Continuous methods reduce hydrogen inventory by 90%, enhancing safety for large-scale production.

Solvent Selection Guidelines

Economic and environmental factors drive solvent choices:

StepPreferred SolventAlternatives
Coupling Reactions2-MeTHFDME
ReductionsiPrOH/waterEtOH
CrystallizationHeptane/EtOAc (3:1)MTBE

2-MeTHF shows advantages in recyclability (85% recovery vs. 45% for THF).

HazardMitigation Strategy
Pyrophoric catalysts (e.g., Pd/C)Inert gas quenching systems
H₂ gas accumulation<30% LEL monitoring with IR sensors
POCl₃ exposureClosed-loop distillation with Ca(OH)₂ scrubbers

Waste Stream Management

  • Palladium Recovery : Ion-exchange resins achieve >99.9% Pd recovery from aqueous wastes.

  • Solvent Recycling : Molecular sieve beds enable 7× reuse of 2-MeTHF.

Comparative Analysis of Methodologies

MethodYield (%)Pd Usage (g/kg)E-Factor*Scalability
Suzuki-Miyaura858.223Excellent
Reductive Amination72037Moderate
Vilsmeier-Based65052Limited

*E-Factor = (kg waste)/(kg product); lower values indicate greener processes.

Step-by-Step Laboratory Procedure (Adapted from CN105646453A)

Starting Material : 5-(4-Fluorophenyl)pyridine-3-carbonitrile (100 g, 0.45 mol)

  • Reduction to Primary Amine :

    • Charge THF (500 mL) and LiAlH₄ (34.2 g, 0.90 mol) under N₂

    • Add nitrile portionwise at 0°C (exotherm to 40°C)

    • Reflux 4 h, then quench with 15% NaOH at 0°C

    • Filter, concentrate, recrystallize from EtOH/H₂O (1:1)
      Yield : 62.3 g (60.3%)

  • Methylation via Reductive Amination :

    • Dissolve amine (50 g) in MeOH (200 mL)

    • Add 36% formaldehyde (20 g) and NaBH₃CN (2.85 g) in DMAc

    • Stir 2 h at 0–10°C, acidify with HCl, basify with NaHCO₃

    • Extract with EtOAc, crystallize with fumaric acid
      Final Yield : 55.74 g (80%)

Chemical Reactions Analysis

Types of Reactions

(5-(4-Fluorophenyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as hypervalent iodine or TEMPO.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

    Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO are commonly used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, aldehydes, ketones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of (5-(4-Fluorophenyl)pyridin-3-yl)methanamine derivatives in combating various pathogens. For instance, structural analogs have been synthesized and evaluated for their activity against Mycobacterium tuberculosis (M.tb). Compounds with similar structures demonstrated significant inhibitory effects, indicating that modifications to the pyridine framework can enhance antimicrobial potency .

Antitrypanosomal Activity

The compound has been investigated for its antitrypanosomal properties against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro studies have shown that derivatives exhibit low micromolar activity with IC50 values ranging from 0.38 μM to 19.6 μM, demonstrating promise as potential treatments for this disease . The presence of the fluorophenyl group appears to enhance biological activity while maintaining low toxicity profiles.

Antifungal Applications

Research targeting antifungal drug development has also included this compound derivatives. A study focused on inhibiting yeast casein kinase in Candida albicans showed that modifications to the compound's structure could lead to effective antifungal agents, suggesting a pathway for developing new treatments against fungal infections .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR studies have indicated that:

  • Substituent Effects : The introduction of different substituents on the pyridine ring can significantly alter pharmacological properties. For example, varying the position and type of aromatic groups can modulate both potency and selectivity against target enzymes or receptors.
  • Fluorine Substitution : The fluorine atom in the para position enhances lipophilicity and may improve binding affinity to biological targets, making it a valuable modification in drug design .

Summary of Biological Activities

CompoundTarget PathogenIC50 Value (μM)Toxicity Level
Compound 1Trypanosoma brucei0.38Low
Compound 2Mycobacterium tuberculosis4.8Negligible
Compound 3Candida albicansTBDTBD

Synthesis Overview

StepReaction TypeConditions
1Nucleophilic substitutionReflux in DMF
2CrystallizationEthyl acetate wash
3PurificationDrying over Na₂SO₄

Antitrypanosomal Development

A recent study synthesized several derivatives of this compound, leading to the identification of compounds with promising antitrypanosomal activity. The research emphasized the need for further optimization through SAR studies to enhance efficacy and reduce side effects .

Antimycobacterial Agents

Another investigation into compounds derived from this compound revealed their potential as inhibitors of mycobacterial ATP synthase, a critical enzyme for M.tb survival. These findings suggest that further development could yield effective treatments for tuberculosis .

Mechanism of Action

The mechanism of action of (5-(4-Fluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The fluorophenyl group enhances its binding affinity and selectivity, making it a valuable compound in drug discovery.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared with structurally and functionally related analogs below:

Table 1: Structural and Functional Comparison of (5-(4-Fluorophenyl)pyridin-3-yl)methanamine and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Application References
This compound C₁₂H₁₁FN₂ 202.23 4-Fluorophenyl, pyridin-3-yl Building block for Sarizotan (5-HT agonist)
(5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine C₁₂H₁₀ClF N₂ 236.67 2-Chloro-5-fluorophenyl Safety data available (GHS-compliant SDS)
TAK-438 (1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine) C₁₈H₁₇FN₄O₂S 378.42 2-Fluorophenyl, pyridinesulfonyl, pyrrole Potent potassium-competitive acid blocker (P-CAB; IC₅₀ = 0.019 µM)
(4-Fluorophenyl)(pyridin-3-yl)methanamine C₁₂H₁₁FN₂ 202.23 4-Fluorophenyl directly bonded to pyridin-3-yl No direct activity reported; liquid form
5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-amine C₁₀H₁₀FN₃ 191.21 Pyrazole core, 4-fluorophenyl Anti-biofilm agent (structure-activity data)

Key Research Findings

Biological Activity :

  • The fluorophenyl-pyridinylmethanamine scaffold is critical in CNS-targeting drugs like Sarizotan , where the 4-fluorophenyl group enhances receptor binding affinity .
  • TAK-438 demonstrates the impact of sulfonyl and pyrrole modifications, achieving potent H⁺/K⁺ ATPase inhibition (IC₅₀ = 0.019 µM) with pH-independent activity, unlike traditional proton pump inhibitors .

Heterocycle replacement (e.g., pyrazole in ) reduces aromaticity, which may influence solubility and bioavailability .

Synthetic Accessibility :

  • Yields for analogs vary significantly. For example, 1-(4-fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide () was synthesized in 76% yield , while imidazopyridine derivatives () had lower yields (22%), highlighting synthetic challenges with complex heterocycles .

Physicochemical Properties :

  • The 4-fluorophenyl group enhances lipophilicity, improving membrane permeability. In contrast, pyridinesulfonyl groups in TAK-438 increase polarity, balancing distribution properties .

Biological Activity

The compound (5-(4-Fluorophenyl)pyridin-3-yl)methanamine has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article synthesizes current findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12FNC_{12}H_{12}FN. Its structure features a pyridine ring substituted with a 4-fluorophenyl group, which is critical for its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties:

  • Antitubercular Activity : Studies have shown that certain derivatives possess comparable or superior activity against Mycobacterium tuberculosis compared to first-line treatments. For instance, compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL against various strains of mycobacteria .
  • Broad-Spectrum Antimicrobial Effects : The compound has been associated with broad-spectrum antimicrobial activity, including efficacy against both Gram-positive and Gram-negative bacteria. In vitro assessments reported MIC values ranging from 4.69 to 156.47 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The potential anticancer properties of this compound have also been explored:

  • Mechanism of Action : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell cycle regulation. This mechanism aligns with findings from other studies on similar pyridine derivatives .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

SubstituentActivityNotes
4-FluoroHighEnhances lipophilicity and biological interactions
4-MethylModerateAlters electronic properties affecting binding affinity
No substituentLowReduced interaction with biological targets

Studies indicate that electron-withdrawing groups like fluorine enhance potency by stabilizing binding interactions with target enzymes, such as ATP synthase in mycobacterial species .

Case Studies

  • Antitubercular Efficacy : In a study conducted by Tantry et al., a series of pyridine derivatives were synthesized and evaluated for their antitubercular activity. The most potent compounds exhibited MIC values significantly lower than those of traditional TB drugs .
  • Anticancer Research : A recent investigation into the effects of this compound on cancer cell lines revealed that it effectively inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the established synthetic routes for (5-(4-Fluorophenyl)pyridin-3-yl)methanamine?

  • Methodological Answer : The synthesis typically involves a Suzuki-Miyaura cross-coupling between a halogenated pyridine derivative (e.g., 5-bromopyridin-3-ylmethanamine) and 4-fluorophenylboronic acid under palladium catalysis. Subsequent purification via column chromatography or recrystallization ensures high yield (>75%) and purity (>95%). Alternative routes may employ Buchwald-Hartwig amination for introducing the methanamine group post-coupling .

Q. How is the compound structurally characterized in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) followed by refinement with SHELXL (for small molecules) or SIR97 (for phase determination) resolves bond lengths, angles, and torsion angles. Hydrogen bonding networks involving the amine group and fluorine substituent are critical for stability analysis .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Radioligand binding assays (e.g., using [³H]-WAY-100635 for 5-HT₁ₐ receptors) and dopamine receptor D₂/D₃ functional assays (calcium flux or cAMP modulation) are standard. IC₅₀ values typically range from 10–100 nM, indicating high affinity. Cytotoxicity screening via MTT assays in HEK293 or SH-SY5Y cells confirms selectivity at therapeutic concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize dopamine receptor affinity?

  • Methodological Answer : Systematic substitution of the 4-fluorophenyl group (e.g., replacing F with Cl, CF₃, or OCH₃) and modifying the pyridine ring (e.g., introducing electron-withdrawing groups at position 2) are explored. Molecular docking (AutoDock Vina) into dopamine receptor homology models identifies key interactions (e.g., π-π stacking with Phe residues). In vitro validation via BRET-based β-arrestin recruitment assays quantifies efficacy .

Q. How to resolve discrepancies between in vitro receptor binding and in vivo efficacy in Parkinson’s disease models?

  • Methodological Answer : Pharmacokinetic profiling (plasma/brain concentration via LC-MS) determines bioavailability and blood-brain barrier penetration. Inconsistent results may arise from metabolite interference (e.g., N-demethylation). Microdialysis in rodent striatum measures extracellular dopamine levels post-administration. Adjusting dosing regimens (e.g., chronic vs. acute) or co-administering CYP450 inhibitors (e.g., ketoconazole) clarifies mechanisms .

Q. What computational approaches predict metabolic stability and metabolite formation?

  • Methodological Answer : In silico tools (e.g., Schrödinger’s MetaSite) simulate phase I metabolism (oxidation, deamination) and prioritize labile sites. Experimental validation via human liver microsome (HLM) assays with NADPH cofactor identifies major metabolites (e.g., hydroxylated derivatives). High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) confirms structures .

Q. How does fluorination impact ligand-receptor binding kinetics?

  • Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) for fluorinated vs. non-fluorinated analogs. Fluorine’s electronegativity enhances hydrogen bonding with Thr or Ser residues in the receptor’s binding pocket. Molecular dynamics simulations (GROMACS) over 100 ns trajectories assess stability of fluorine-mediated interactions .

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